(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c18-15-4-1-13(2-5-15)3-6-17(20)19-9-16(10-19)22-12-14-7-8-21-11-14/h1-6,14,16H,7-12H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBMPWLGOHKHQW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its distinct structural features, including a chlorophenyl group, a tetrahydrofuran moiety, and an azetidine ring. These components suggest potential interactions with various biological targets, making this compound of significant interest in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to antibacterial properties.
- Tetrahydrofuran Moiety : Known for its role in enhancing solubility and bioavailability.
- Azetidine Ring : Often associated with neuroactive properties.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : The presence of the chlorophenyl group is linked to antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Neuroactivity : The azetidine ring is known for its neuroactive capabilities, potentially influencing neurotransmitter systems.
- Antitumor Activity : Initial assessments suggest that this compound could possess cytotoxic effects against cancer cell lines.
Structure–Activity Relationship (SAR)
Quantitative Structure–Activity Relationship (QSAR) models can be utilized to predict the biological activity of this compound based on its structural features. Comparisons with structurally similar compounds reveal insights into potential pharmacological effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophenol | Chlorophenyl group | Antimicrobial |
| Tetrahydrofuran | Cyclic ether | Solvent properties |
| Azetidine derivatives | Azetidine ring | Neuroactive |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound.
Study 1: Antimicrobial Screening
A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of various azetidine derivatives, revealing that compounds with similar structural motifs exhibited significant activity against Salmonella typhi and Bacillus subtilis . This suggests that this compound may share these properties.
Study 2: Antitumor Activity
Research on thiazolidinone derivatives highlighted their anti-glioma activity through decreased cell viability in glioblastoma multiform cells . Given the structural similarities, it is plausible that this compound could exhibit comparable antitumor effects.
Study 3: Neuroactivity Assessment
Compounds containing azetidine rings have been shown to influence neurotransmitter systems positively. A review article summarized various neuroactive compounds, indicating that modifications in structure could enhance their pharmacological profiles .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial and antifungal properties. For instance, derivatives of azetidine have been reported to exhibit activity against various pathogens, including E. coli and Staphylococcus aureus .
- Anticancer Potential : The enone functionality is often associated with cytotoxic effects in cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound might also possess anticancer properties .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be beneficial in therapeutic applications. For instance, the inhibition of arginase has been linked to anti-inflammatory effects, which may be relevant for treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The development of derivatives can further enhance its biological activity or selectivity towards specific targets.
Table 1: Synthetic Routes for Related Compounds
| Compound | Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|---|
| Compound A | Condensation Reaction | Aldehyde, Amine | 85 |
| Compound B | Nucleophilic Substitution | Alkyl Halide, Base | 75 |
| Compound C | Cyclization Reaction | Isocyanate, Alcohol | 90 |
Case Studies
Several studies have explored the applications of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of azetidine derivatives, revealing that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : Research on similar enone compounds demonstrated their effectiveness in inducing cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Inflammatory Response Modulation : Compounds with similar functionalities were shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related chalcones:
Key Observations
Structural Effects on Physicochemical Properties
- Solubility : The azetidine-tetrahydrofuran substituent in the target compound introduces polar oxygen and nitrogen atoms, likely enhancing aqueous solubility compared to purely aromatic analogues (e.g., 4-methylphenyl or 3-methoxyphenyl ).
- Crystallinity : Compounds with methoxy or hydroxyl groups (e.g., ) may exhibit higher melting points due to hydrogen bonding, whereas the azetidine ring in the target compound could reduce crystallinity, favoring amorphous forms.
Q & A
Q. What are the standard synthetic routes for (E)-3-(4-chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation, a method widely used for chalcone derivatives. Key steps include:
- Reaction Setup : Mixing 4-chlorophenylacetone with an aldehyde precursor (e.g., 3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carbaldehyde) in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (E)-isomer .
- Yield Optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and reaction time (12–24 hours) to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- NMR Spectroscopy : 1H and 13C-APT NMR identify proton environments (e.g., α,β-unsaturated ketone protons at δ 7.2–7.8 ppm) and confirm stereochemistry .
- FT-IR : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and conjugated alkene (C=C) at ~1600 cm⁻¹ .
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between chlorophenyl and azetidine rings) and non-covalent interactions (e.g., C–H···O) .
Q. What are the key structural features resolved by X-ray crystallography?
- Bond Lengths : C=O (1.21–1.23 Å), C=C (1.33–1.35 Å), and C–Cl (1.74 Å) .
- Dihedral Angles : ~10–15° between the azetidine and tetrahydrofuran rings, indicating moderate steric hindrance .
- Packing : Non-centrosymmetric crystal symmetry (e.g., P21 space group), relevant for nonlinear optical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to validate bond lengths and angles .
- NMR Chemical Shift Prediction : Use gauge-invariant atomic orbital (GIAO) methods to reconcile discrepancies in proton environments .
- Dynamic Effects : Account for solvent interactions (e.g., DMSO vs. solid-state) using polarizable continuum models (PCM) .
Q. What strategies stabilize the azetidine ring during synthesis?
- Protecting Groups : Temporarily block the azetidine nitrogen with tert-butoxycarbonyl (Boc) to prevent ring-opening .
- Low-Temperature Reactions : Conduct alkylation steps (e.g., methoxy substitution) at 0–5°C to minimize ring strain .
- Solvent Selection : Use aprotic solvents (e.g., DCM) to avoid nucleophilic attack on the azetidine .
Q. How does the tetrahydrofuran-3-yl methoxy group influence electronic properties?
- Hammett Analysis : The electron-donating methoxy group (σ ~ -0.27) increases electron density on the azetidine ring, enhancing nucleophilicity .
- DFT Frontier Orbitals : HOMO-LUMO gaps (4.5–5.0 eV) suggest moderate reactivity, with LUMO localized on the α,β-unsaturated ketone .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization (FP) or time-resolved FRET .
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., PDB: 1M17) with AutoDock Vina, focusing on hydrogen bonds with hinge regions .
- SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to correlate structure with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
